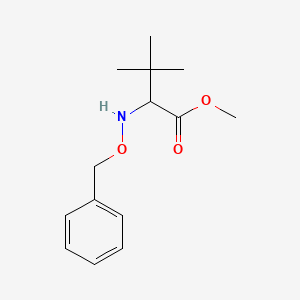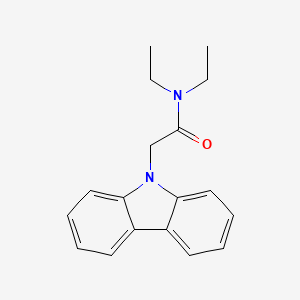
1-Methoxy-2-(3-methoxybenzyl)disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(3-methoxybenzyl)disulfane is an organic compound characterized by the presence of two methoxy groups and a disulfane linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(3-methoxybenzyl)disulfane typically involves the reaction of methoxybenzyl chloride with sodium disulfide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(3-methoxybenzyl)disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfane linkage can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Scientific Research Applications
1-Methoxy-2-(3-methoxybenzyl)disulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(3-methoxybenzyl)disulfane involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. The compound can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. Its disulfane linkage allows it to act as a redox mediator, potentially affecting cellular processes related to oxidative stress and inflammation.
Comparison with Similar Compounds
- 1-Methoxy-4-(3-methoxybenzyl)disulfane
- Bis(3-(4-methoxybenzyl)oxy)methyl-5,6-dihydro-1,4-dithiin-2-yl)methanol
Comparison: 1-Methoxy-2-(3-methoxybenzyl)disulfane is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C9H12O2S2 |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
1-methoxy-3-[(methoxydisulfanyl)methyl]benzene |
InChI |
InChI=1S/C9H12O2S2/c1-10-9-5-3-4-8(6-9)7-12-13-11-2/h3-6H,7H2,1-2H3 |
InChI Key |
ZRLNZDYKHDTTRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSSOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


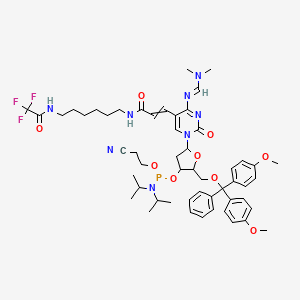
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
![1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081502.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081510.png)
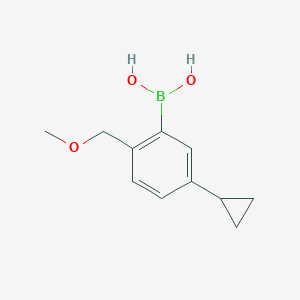
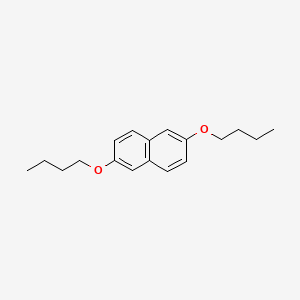
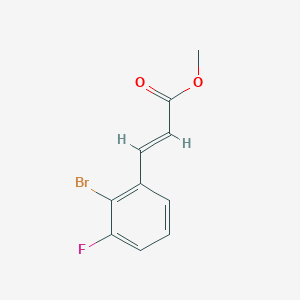
![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
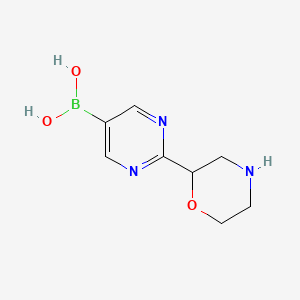


![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
